N-benzoyl-N'-(6-methoxy-3-pyridinyl)thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

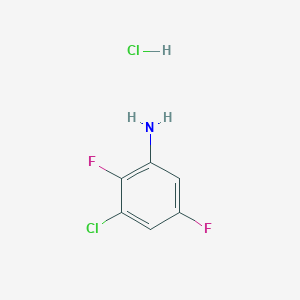

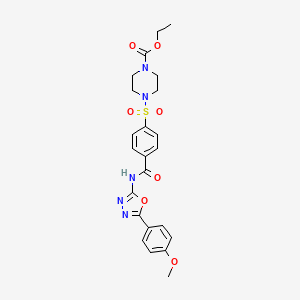

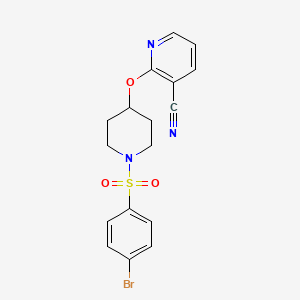

“N-benzoyl-N’-(6-methoxy-3-pyridinyl)thiourea” is a chemical compound with the molecular formula C14H13N3O2S . It is also known as Methopyramine.

Molecular Structure Analysis

The molecular structure of “N-benzoyl-N’-(6-methoxy-3-pyridinyl)thiourea” consists of 14 carbon atoms, 13 hydrogen atoms, 3 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom . The average mass is 287.337 Da and the monoisotopic mass is 287.072845 Da .Scientific Research Applications

Electronic Properties and Intramolecular Hydrogen Bonding :

- Benzoyl pyridinylthiourea derivatives exhibit a wide range of chemical and biological activities due to variations in electronic properties and conformation caused by different substituent groups. These derivatives have applications in metal extraction, anion detection, and various biological activities including antitumor, antibacterial, and antifungal properties. The strength of intramolecular hydrogen bonds and electronic properties are influenced by the nature, size, and position of the substituent groups. Methyl substitution, in particular, significantly affects the reactivity, stabilization, and hydrogen bond interaction strength of these compounds (Draman, Yusof, & Kadir, 2020).

Coordination Chemistry and Metal Complex Formation :

- Thiourea derivatives are known for their role in coordination chemistry, often acting as ligands that coordinate with metal ions through sulfur, oxygen, and nitrogen atoms. This facilitates the formation of stable metal complexes with diverse geometrical structures. These complexes find applications in various fields including biological, where they demonstrate antibacterial, antifungal, and antimalarial activities. Additionally, thioureas are utilized as reagents in metal separation, catalysts in organic synthesis, and as starting materials in the formation of heterocyclic compounds (Al-Riyahee, 2021).

Antimicrobial and Antiviral Activities :

- Certain benzoyl thiourea derivatives have shown significant antimicrobial and antiviral activities. For instance, N-salicyloyl-N-benzyl-thiourea demonstrated considerable activity against Gram-positive bacteria and influenza viruses, as well as inhibiting cell proliferation in certain cell lines. These properties make them potential candidates for drug development and treatment of infectious diseases (Rashan, Al-Rawi, Nadir, & Awni, 1991).

Chemical Sensing and Detection Applications :

- Acyl-thiourea-based sensors, like N-{(6-methoxy-pyridine-2-yl) carbamothioyl}benzamide, have been developed for the sequential detection of metal ions and organic molecules. Such compounds exhibit dual-sensing properties, allowing for the detection of, for example, Cu2+ ions and lactic acid. This unique property is attributed to the aggregation and disaggregation behaviors of these sensors, making them valuable in environmental monitoring and analytical chemistry (Kshtriya et al., 2021).

Structural and Conformational Analysis :

- The structures of benzoyl thiourea derivatives have been studied for their conformational properties and hydrogen bonding interactions. These studies are crucial for understanding the molecular basis of their activities and designing new compounds with tailored properties for specific applications (Ameram & Adam, 2015).

properties

IUPAC Name |

N-[(6-methoxypyridin-3-yl)carbamothioyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2S/c1-19-12-8-7-11(9-15-12)16-14(20)17-13(18)10-5-3-2-4-6-10/h2-9H,1H3,(H2,16,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJPFOXARDAFIMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601326021 |

Source

|

| Record name | N-[(6-methoxypyridin-3-yl)carbamothioyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601326021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49827980 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

96938-52-2 |

Source

|

| Record name | N-[(6-methoxypyridin-3-yl)carbamothioyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601326021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(2,4-dimethylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile](/img/structure/B2567599.png)

![2-[3-(2-Chloropropanoyl)phenyl]acetic acid](/img/structure/B2567602.png)

![2-(2-chlorophenyl)-N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2567605.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2567610.png)

![[(3,4-Dipropoxyphenyl)sulfonyl]piperidine](/img/structure/B2567614.png)